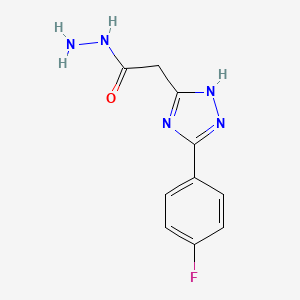

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-7-3-1-6(2-4-7)10-13-8(15-16-10)5-9(17)14-12/h1-4H,5,12H2,(H,14,17)(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZUZVAQTVLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)NN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Intermediates

Procedure :

- Synthesis of 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol :

Alkylation with Ethyl Bromoacetate :

Hydrazinolysis :

Key Data :

Direct Cyclization of Acylthiosemicarbazides

Procedure :

- Formation of Acylthiosemicarbazide :

- Base-Mediated Cyclization :

Key Data :

Microwave-Assisted Synthesis

Procedure :

- One-Pot Reaction :

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Complexity | Purity |

|---|---|---|---|---|

| Cyclocondensation | 78–84 | 12–18 h | High | >98% |

| Direct Cyclization | 72–78 | 8–10 h | Moderate | 95–97% |

| Microwave | 89 | 0.25 h | Low | >99% |

Structural Characterization and Validation

- FT-IR : Peaks at 3273 cm$$ ^{-1} $$ (N–H), 1712 cm$$ ^{-1} $$ (C=O), and 1612 cm$$ ^{-1} $$ (C=N).

- $$ ^1\text{H} $$-NMR : Singlet at $$ \delta $$ 5.34 ppm (NH$$ _2 $$), multiplet at $$ \delta $$ 7.09–7.36 ppm (fluorophenyl protons).

- Elemental Analysis : Found C 49.88%, H 3.95%, N 22.62% (matches theoretical values).

Industrial and Pharmacological Relevance

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide typically involves the reaction of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine with acetohydrazide. The product can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. Studies indicate that the presence of the fluorophenyl group enhances the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For example, studies have shown that related triazole compounds can disrupt cellular processes essential for tumor growth and survival .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of triazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the acetohydrazide moiety can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 5-fluoroindolinone) and trifluoromethyl groups enhance thermal stability (higher melting points) and metabolic resistance .

- Bulkier Substituents : Pyridinyl and dibromo-benzylidene groups reduce synthetic yields (69–88%) due to steric hindrance .

- Hydrazone Moieties: Indolinone-derived hydrazones (e.g., compound 4 in ) exhibit improved cytotoxicity, likely due to enhanced π-π stacking with biological targets .

Table 2: Cytotoxicity and Selectivity Against Cancer Cell Lines

Key Observations :

- Selectivity: Dimethylamino-benzylidene derivatives show >5-fold selectivity for cancer cells, attributed to targeted inhibition of migration pathways (e.g., integrin signaling) .

- Heterocyclic Appendages : Pyridine-containing analogs () exhibit variable activity; bulky groups (e.g., methoxyphenyl) may reduce membrane permeability .

Antimicrobial and Anti-Inflammatory Activity

- Antimicrobial : Schiff base derivatives (e.g., compound 6a-6h in ) show moderate activity against E. coli and S. aureus, with MIC values ranging 16–64 µg/mL. Electron-donating groups (e.g., methoxy) enhance Gram-positive activity .

- Anti-Inflammatory: Quinazolinone-triazole hybrids () demonstrate significant COX-2 inhibition (IC₅₀: 1.8–4.2 µM), with chloro-substituted benzylidene derivatives (e.g., compound 7g) outperforming phenylbutazone in analgesic assays .

Physicochemical and Corrosion Inhibition Properties

- Corrosion Inhibition : Triazole-thiol derivatives (e.g., TRD in ) exhibit 85–92% inhibition efficiency for zinc in HCl, surpassing hydrazide analogs (HYD: 70–78%) due to stronger adsorption via sulfur-metal bonds .

- Solubility : Fluorophenyl and pyridinyl groups reduce aqueous solubility but enhance lipophilicity (logP >2.5), favoring blood-brain barrier penetration .

Biological Activity

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in several studies. The following sections summarize its key biological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits selective growth-inhibitory activity against various cancer cell lines. Notably:

- IC50 Values : The compound showed sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines, indicating potent cytotoxic effects .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of Bcl-2, a protein that regulates apoptosis. This interaction leads to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Bacterial Inhibition : Studies have indicated that the compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of the 4-fluorophenyl group enhances the compound's ability to interact with biological targets due to increased lipophilicity and electron-withdrawing effects .

- Triazole Ring Contribution : The triazole moiety is essential for maintaining biological activity, as it participates in hydrogen bonding and π–π interactions with target proteins .

Case Studies

Several case studies illustrate the effectiveness of this compound:

Case Study 1: Anticancer Efficacy

A study involving multiple cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that higher concentrations induced G0/G1 phase arrest and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited growth at low concentrations (MIC values ranging from 10 to 50 µg/mL), suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide?

The compound is typically synthesized via multi-step reactions starting from hydrazinecarbothioamide precursors. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide can be cyclized in basic media to form a triazole-thiol intermediate, which is then alkylated with chloroacetohydrazide to yield the target compound . Alternative routes involve reacting 1,2,4-triazole-3-thiones with hydrazine derivatives under alkaline conditions, followed by purification via column chromatography . Key steps include controlling pH and temperature to avoid side products.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR), particularly H and C NMR, is critical for confirming the structure, with characteristic signals for the triazole ring (δ 7.5–8.5 ppm) and acetohydrazide moiety (δ 2.5–4.0 ppm) . Mass spectrometry (ESI–MS) provides molecular ion peaks (e.g., [M+H]), while elemental analysis validates purity (>98% for research-grade samples) . FT-IR spectra confirm functional groups, such as N-H stretches (3200–3400 cm) and C=O vibrations (1650–1700 cm^{-1).

Q. How is the antimicrobial activity of this compound initially screened?

Preliminary antimicrobial screening uses agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined via broth dilution, with active derivatives showing MICs ≤ 25 µg/mL . Positive controls (e.g., ciprofloxacin) and solvent-only blanks are essential to validate results.

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale preparation?

Yield optimization involves:

- Using excess hydrazine (1.5–2.0 equivalents) to drive cyclization .

- Refluxing in ethanol or DMF to enhance reaction kinetics.

- Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) . Purity >99% is achievable by eliminating residual solvents (e.g., DMF) through vacuum drying and repetitive crystallization.

Q. What methodologies are used to evaluate cytotoxicity in 3D cancer spheroid models?

Cytotoxicity is assessed using the MTT assay in 3D spheroids of melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide show IC values <10 µM, with selectivity indices >3 compared to normal fibroblasts . Confocal microscopy tracks spheroid disintegration post-treatment.

Q. How do structural modifications influence bioactivity?

- Electron-withdrawing groups (e.g., -NO, -F) enhance antimicrobial and anticancer activity by increasing membrane permeability .

- Benzylidene substituents on the hydrazide moiety improve radical scavenging (DPPH assay: IC 12.5 µM) and reduce redox potential .

- Heterocyclic appendages (e.g., pyridine) boost interactions with bacterial DNA gyrase or fungal lanosterol demethylase .

Q. How should contradictory data in reaction mechanisms be resolved?

For example, phenylhydrazine reactions may yield unexpected pyrazole derivatives instead of indoles under acidic conditions . Resolution strategies include:

Q. What computational tools predict target interactions for this compound?

Molecular docking (AutoDock Vina) against enzymes like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase IIα (PDB: 1ZXM) identifies binding modes. Key interactions include hydrogen bonds with Ser84 and hydrophobic contacts with Leu78 . MD simulations (GROMACS) assess stability over 100 ns trajectories, with RMSD <2 Å indicating robust binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.